molecular formula C9H17N3O B15308870 (S)-1-Prolylpiperazine

(S)-1-Prolylpiperazine

Cat. No.: B15308870
M. Wt: 183.25 g/mol
InChI Key: JYUNMEBZNGEJBM-QMMMGPOBSA-N
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Description

(S)-1-Prolylpiperazine is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a proline moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Prolylpiperazine typically involves the reaction of proline with piperazine under specific conditions. One common method is the condensation reaction where (S)-proline is reacted with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Prolylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace a functional group on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Prolylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Prolylpiperazine: The non-chiral counterpart of (S)-1-Prolylpiperazine.

    N-Methylpiperazine: Another piperazine derivative with different functional groups.

    Piperazine: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the proline moiety also imparts specific structural and functional properties that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

piperazin-1-yl-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C9H17N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h8,10-11H,1-7H2/t8-/m0/s1

InChI Key

JYUNMEBZNGEJBM-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCNCC2

Canonical SMILES

C1CC(NC1)C(=O)N2CCNCC2

Origin of Product

United States

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